molecular formula C16H17NO4S B6412196 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid CAS No. 1261913-92-1

4-(4-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid

Cat. No.: B6412196
CAS No.: 1261913-92-1
M. Wt: 319.4 g/mol
InChI Key: TVBVKKDBIGBUMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid is an organic compound with a complex structure that includes a sulfamoyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid typically involves multiple steps. One common method includes the sulfonation of a suitable aromatic precursor followed by the introduction of the dimethylamino group. The final step involves the formation of the benzoic acid moiety through carboxylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and carboxylation processes. These methods are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-(4-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized aromatic compounds.

Scientific Research Applications

4-(4-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form strong interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzoic acid moiety may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 4-(Methanesulfonyl)phenylboronic acid
  • 4-(Methylthio)phenylboronic acid

Uniqueness

4-(4-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-[4-(dimethylsulfamoyl)phenyl]-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-11-10-13(16(18)19)6-9-15(11)12-4-7-14(8-5-12)22(20,21)17(2)3/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBVKKDBIGBUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.